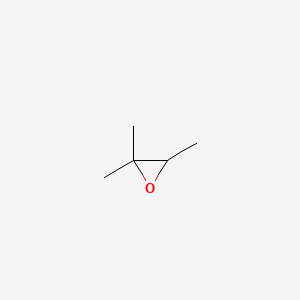

2,2,3-三甲基环氧乙烷

描述

Synthesis Analysis

The synthesis of oxirane, trimethyl-, involves several methods, including the reaction with trimethylsilyl trifluoromethanesulfonate which promotes the ring-opening reactions of oxirane derivatives, leading to the production of allylic alcohol trimethylsilyl ethers and other compounds depending on the substrate's structure (Murata, Suzuki, & Noyori, 1982).

Molecular Structure Analysis

The molecular structure of oxirane, trimethyl-, and its derivatives plays a crucial role in determining their chemical reactivity and properties. For instance, the reaction of oxirane with trimethylsilyl isoselenocyanate yields 2-trimethylsiloxyalkyl selenocyanates, showcasing the influence of molecular structure on the reaction outcomes and regioselectivity (Sukata, 1990).

Chemical Reactions and Properties

Oxirane, trimethyl-, undergoes various chemical reactions, highlighting its versatility. For example, its reaction with β-(trimethylsilyl)alkyl phenyl sulfones followed by treatment with sodium hydride affords O-trimethylsilyl homoallylic alcohols, primarily (Z) isomers, indicating the stereocontrolled synthesis capability of oxirane derivatives (Kabat & Wicha, 1991).

Physical Properties Analysis

The physical properties of oxirane, trimethyl-, and its derivatives are significant for their applications in material science and engineering. For example, the synthesis of novel functional styrene monomers having trimethylsilyl and hydroxyalkyl groups by the reaction between vinylbenzyllithium derivatives and oxiranes led to products with specific reactivity and properties suitable for polymerization reactions (Nagasaki, Takahashi, & Tsuruta, 1990).

Chemical Properties Analysis

The chemical properties of oxirane, trimethyl-, such as reactivity with various nucleophiles and the ability to undergo ring-opening polymerization, make it a valuable compound in synthetic chemistry. For instance, Lewis acid-mediated reactions of oxirane with nucleophiles proceed with regioselective oxirane ring opening, leading to the synthesis of functional-group-substituted vinylsilanes (Safa, Behmagham, & Ghorbanpour, 2011).

科学研究应用

光化学研究

“2,2,3-三甲基环氧乙烷”已用于光化学研究 . 科学家研究了在Freons中2,2-二甲基和2,2,3-三甲基环氧乙烷的辐照冷冻溶液中稳定存在的自由基阳离子(RC)的性质 . 研究表明,在环氧乙烷环中C–C键断裂后形成的开环RC在光的作用下发生分子内氢原子转移,导致形成非经典RC .

量子化学

该化合物也已用于量子化学 . 量子化学计算结果使科学家能够将分子内氢原子从一个甲基转移到亚甲基基团而形成的非经典RC视为有希望的光转化产物 .

光谱学

“2,2,3-三甲基环氧乙烷”已用于光谱学研究 . 通过EPR和UV/Vis光谱法测定了在Freons中2,2-二甲基和2,2,3-三甲基环氧乙烷的辐照冷冻溶液中稳定存在的RC的性质 .

气相色谱

根据NIST化学网络书 ,“2,2,3-三甲基环氧乙烷”已用于气相色谱研究。 该化合物的性质已在各种条件下进行研究,为该领域提供了宝贵的数据 .

质谱

NIST/EPA/NIH质谱库包含"2,2,3-三甲基环氧乙烷"的质谱 . 这表明它已用于质谱研究,有助于理解其分子结构和行为 .

热化学

NIST化学网络书 还提供了“2,2,3-三甲基环氧乙烷”的凝聚相热化学数据,表明它已用于热化学研究。 这项研究可以帮助科学家了解该化合物的能量特性 .

作用机制

Target of Action

2,2,3-Trimethyloxirane, also known as 2,3-Epoxy-2-methylbutane or Oxirane, trimethyl-, is primarily involved in reactions with organic compounds, particularly alcohols . It is used as a reagent to selectively reduce secondary and tertiary alcohols .

Mode of Action

The interaction of 2,2,3-Trimethyloxirane with its targets involves the opening of the oxirane ring, a three-membered cyclic ether . This process can be catalyzed by both acids and bases . In the presence of a base, the nucleophile attacks the less substituted carbon atom of the oxirane ring, while in an acid-catalyzed reaction, the nucleophile attacks the more substituted carbon atom .

Biochemical Pathways

The primary biochemical pathway affected by 2,2,3-Trimethyloxirane is the reduction of the oxirane ring to form alcohols . This process involves the cleavage of the C–C bond in the oxirane ring, followed by intramolecular hydrogen atom transfer .

Result of Action

The primary result of the action of 2,2,3-Trimethyloxirane is the formation of secondary and tertiary alcohols . This occurs through the selective reduction of the oxirane ring, leading to the formation of these alcohols .

Action Environment

The action of 2,2,3-Trimethyloxirane is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the presence of a base or acid catalyst can direct the site of nucleophilic attack on the oxirane ring . Additionally, the compound’s physical form is a liquid, and it has a flash point of -20 degrees Celsius , indicating that it is highly flammable and its handling and storage require appropriate safety measures .

属性

IUPAC Name |

2,2,3-trimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBYBLZYMNWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863488 | |

| Record name | 2,2,3-Trimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5076-19-7 | |

| Record name | Trimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Isoamylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary thermal decomposition pathways of 2,3-Epoxy-2-methylbutane in the gas phase?

A: [] When heated in the gas phase, 2,3-Epoxy-2-methylbutane primarily undergoes isomerization reactions. The major products formed are 2,2-dimethylpropanal, 3-methylbutan-2-one, ethyl isopropenyl ether, 2-methylbut-3-en-2-ol, and 3-methylbut-3-en-2-ol. These isomerization reactions are first-order, homogeneous, and don't involve radical mechanisms.

Q2: How does the reactivity of 2,3-Epoxy-2-methylbutane with bases compare to other epoxides?

A: [, ] 2,3-Epoxy-2-methylbutane, a trialkyl-substituted epoxide, exhibits distinct reactivity with bases. While some epoxides yield allylic hydroperoxides upon base treatment, this compound primarily undergoes cleavage reactions. These reactions lead to the formation of acetone, acetaldehyde, and a small amount of 2,3-epoxy-2-methylbutane. This behavior highlights the influence of substituents on the reactivity of epoxides. ,

Q3: What is the significance of the reaction between 2,3-Epoxy-2-methylbutane and 2-chloroethylphosphonic acid?

A: [, ] This reaction provides insights into how alkylphosphonic acids, like the plant growth regulator ethephon (2-chloroethylphosphonic acid), interact with trialkyl-substituted epoxides. Studies indicate a three-step mechanism: initial nucleophilic attack on the more substituted epoxide carbon by the phosphonic acid anion, followed by dioxaphospholane formation, and finally, hydrolysis to yield a regioisomeric adduct. Understanding this reaction can guide the development of new materials with controlled release of ethephon for applications in agriculture. ,

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)

![N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B1217102.png)